molecular formula C11H11F6NO2 B2885977 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol CAS No. 866017-69-8

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol

Cat. No.: B2885977
CAS No.: 866017-69-8
M. Wt: 303.204
InChI Key: UBMJETPQCSGPTM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol is a specialty fluorinated compound of significant interest in modern medicinal chemistry and drug discovery. The strategic incorporation of both a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) group is designed to impart favorable physicochemical properties to the molecule, such as enhanced metabolic stability and increased lipophilicity, which are critical for improving the pharmacokinetic profiles of drug candidates . The anilino moiety and the alcohol functional group provide handles for further synthetic modification or potential for target engagement, making this molecule a valuable bifunctional building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Researchers can leverage this compound in the development of new chemical entities, particularly for probing structure-activity relationships or as a key intermediate in multi-step syntheses. The presence of fluorine atoms is a established strategy in drug design, with fluorinated compounds currently representing a substantial portion of approved pharmaceuticals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMJETPQCSGPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(C(F)(F)F)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with 1,1,1-trifluoro-2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Noted Activity/Properties References
1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol C₁₁H₁₀F₆NO₂ 305.20 Trifluoromethyl, trifluoromethoxy anilino, hydroxyl Hypothesized metabolic stability, potential enzyme interactions
N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]-pyrimidin-4-yl]-benzamide C₂₀H₁₇F₃N₄O₃ 418.40 Trifluoromethoxy anilino, benzamide, pyrimidine Crystallographic studies; enzyme interaction potential
(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one C₂₀H₁₇FN₄O₂ 376.37 4-Fluoroanilino, pyrazole, hydroxyl Crystallographically characterized; hydrogen-bonding motifs
6-Chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide (Q203 analog) C₃₀H₂₈ClF₃N₄O₂ 593.02 Trifluoromethoxy phenyl, imidazopyridine Antitubercular activity (F-ATP synthase inhibition)
Key Observations:

Fluorinated Substituents: The trifluoromethoxy group in the target compound and the Q203 analog provides strong electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets. The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated alcohols, which may enhance blood-brain barrier penetration.

Backbone Diversity: The butanol chain in the target compound introduces a hydroxyl group, enabling hydrogen bonding—a feature shared with the pyrazole derivative . This contrasts with the benzamide-pyrimidine backbone in , where the amide group facilitates polar interactions. The imidazopyridine core in the Q203 analog is critical for antitubercular activity, suggesting that the target compound’s butanol backbone may orient it toward different biological targets.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:
  • The target compound’s hydroxyl group may improve aqueous solubility relative to the more lipophilic Q203 analog . However, its trifluoromethyl group likely counterbalances this, resulting in moderate logP values (~2.5–3.5), similar to the benzamide-pyrimidine derivative .
  • The 4-fluoroanilino analog exhibits lower molecular weight (376.37 vs. 305.20) but comparable hydrogen-bonding capacity due to its hydroxyl and pyrazole groups.

Crystallographic and Stability Data

  • The pyrazole derivative was characterized via X-ray crystallography, revealing planar geometry stabilized by intramolecular hydrogen bonds. Similar studies on the target compound could elucidate the conformational impact of its trifluoromethyl group.
  • Fluorinated compounds like the Q203 analog exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism—a trait likely shared by the target compound.

Biological Activity

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₁F₆NO₂
Molecular Weight: 303.20 g/mol
CAS Number: 866017-69-8

The compound features a butanol backbone substituted with trifluoromethyl and trifluoromethoxy groups. These substitutions enhance its lipophilicity and stability, making it an interesting candidate for various biological applications. The presence of multiple fluorine atoms often influences the compound's interaction with biological targets, potentially leading to enhanced efficacy compared to non-fluorinated analogs .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Cytotoxic Effects: Similar compounds have shown cytotoxic effects against various cancer cell lines. The trifluoromethyl and trifluoromethoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.
  • Cell Signaling Modulation: The unique structure may influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

The mechanism of action for this compound is hypothesized to involve:

  • Interaction with Enzymes/Receptors: The trifluoromethyl and trifluoromethoxy groups can increase binding affinity to specific enzymes or receptors, leading to modulation of their activity.
  • Influence on Gene Expression: There is potential for this compound to affect gene expression related to inflammation and cancer progression through its interaction with transcription factors or other regulatory proteins .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with 1,1,1-trifluoro-2-butanone under controlled conditions. Key reagents and conditions include:

Reagent/Condition Details
SolventDichloromethane or ethanol
CatalystPalladium or platinum
TemperatureControlled (specific ranges depending on the reaction)

These methods highlight the importance of fluorine chemistry in synthesizing complex organic molecules that possess unique biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structural motifs. For instance:

  • A study on fluorinated indole derivatives demonstrated significant anti-cancer activity in vitro, suggesting that fluorination can enhance therapeutic efficacy .
  • Another research explored the cytotoxic effects of fluorinated compounds on various cancer cell lines, revealing promising results that warrant further investigation into the mechanisms involved .

Q & A

Basic Question: What are the established synthetic routes for 1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a nucleophilic substitution or condensation reaction. For example, analogous compounds (e.g., tert-butyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)anilino]cyclohex-3-ene-1-carboxylate) are synthesized by refluxing 4-carboxy-tert-butyl-5-methylcyclohexane-1,3-dione with 4-trifluoromethoxyaniline in ethanol/ethyl acetate for 6 hours, yielding a 47% product after recrystallization . Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of fluorinated intermediates.
  • Temperature Control : Lower temperatures (0–5°C) can reduce side reactions in sensitive fluorinated systems.

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential for resolving trifluoromethyl and trifluoromethoxy groups. Chemical shifts for CF₃ groups typically appear at δ -60 to -70 ppm .
  • X-Ray Crystallography : Use SHELXL for refinement . For example, crystal structures of related compounds reveal dihedral angles (e.g., 42.5° between aromatic rings) and conformational disorder (occupancy ratios 0.794:0.206), resolved via high-resolution data (Mo-Kα radiation, 0.48 × 0.18 × 0.08 mm crystal) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., C₁₃H₁₄F₃N₃O, MW 303.27 g/mol) .

Advanced Question: How can conformational instability in the enaminone ring system be resolved during crystallographic analysis?

Methodological Answer:
Conformational disorder, as observed in analogous enaminone derivatives , requires:

  • Multi-Component Refinement : Model disordered atoms with split positions using SHELXL’s PART instruction.
  • Restraints : Apply geometric restraints (e.g., SIMU, DELU) to prevent overfitting.
  • High-Resolution Data : Collect data at low temperature (100 K) with a high-flux source (e.g., synchrotron) to improve signal-to-noise ratios.

Advanced Question: What strategies validate biological activity data, such as anti-convulsant ED₅₀ values, across conflicting studies?

Methodological Answer:
Discrepancies in ED₅₀ values (e.g., 121.87 mg/kg in mice vs. other reports) are addressed by:

  • Standardized Assays : Use the maximal electroshock (MES) test with consistent electrode placement and stimulus parameters.
  • Dose-Response Curves : Perform 4-parameter logistic regression with ≥6 dose levels.
  • Positive Controls : Compare to reference drugs (e.g., phenytoin) to calibrate inter-study variability.

Basic Question: How does the trifluoromethoxy anilino group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The -OCF₃ group decreases electron density on the aniline ring, quantified via Hammett σₚ values (σₚ ≈ 0.35 for -OCF₃) .
  • Hydrogen Bonding : The NH group participates in strong N–H⋯O interactions (2.8–3.0 Å) in crystal packing, stabilizing supramolecular assemblies .

Advanced Question: How are computational models (e.g., DFT) reconciled with experimental structural data?

Methodological Answer:

  • Geometry Optimization : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict bond lengths/angles. Compare to crystallographic data (e.g., C–F bond: 1.34 Å calc. vs. 1.33 Å expt.) .
  • Energy Barriers : Calculate rotational barriers for flexible groups (e.g., trifluoromethoxy) to explain conformational preferences.

Basic Question: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use 2-propanol/water mixtures to remove unreacted aniline derivatives .
  • Flash Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) gradients. Monitor fractions via TLC (Rf ≈ 0.4 in 1:1 hexane/EtOAc).

Advanced Question: How does stereochemistry at the 2-butanol chiral center affect biological activity?

Methodological Answer:

  • Enantiomer Separation : Use chiral HPLC (Chiralpak IA column, 80:20 hexane/IPA) to resolve (R)- and (S)-isomers.
  • Activity Comparison : Test enantiomers in MES assays; e.g., (S)-isomers of related compounds show 3× higher potency due to optimized receptor binding .

Table 1: Key Physicochemical Data

PropertyValue/DescriptionReference
Molecular FormulaC₁₁H₁₀F₆NO₂
Melting Point128–130°C (decomp.)
logP (Predicted)3.2 (Schrödinger QikProp)
Crystal SystemMonoclinic, Space Group P2₁/c

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